
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C23H25NO6S and its molecular weight is 443.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate contributes to the development of novel sulfonated polymers used in proton exchange membranes (PEMs) for fuel cell applications. These membranes facilitate efficient proton and methanol transport, crucial for the operational efficiency of fuel cells. The synthesized sulfonated side-chain grafting unit, when incorporated into poly(arylene ether sulfone) copolymers, exhibits high proton conductivity, making it suitable for use in fuel cell membranes (Kim, Robertson, & Guiver, 2008).
Organophosphorus Compounds
The compound plays a role in the synthesis of organophosphorus compounds, serving as a reactant in specific reactions to produce derivatives with potential applications in various chemical processes. Such compounds are essential in the development of new materials and chemical intermediates, highlighting its versatility in synthetic chemistry (Pedersen & Lawesson, 1974).
Aqueous Reactive Urethane Oligomers
Research into urethane oligomers incorporating sulfonic acid groups indicates the compound's utility in creating materials with varied reactive groups. These oligomers demonstrate significant potential in coatings and adhesives due to their desirable properties, such as particle size and thermal stability, further underscoring the compound's application in materials science (Yen, Huang, & Hong, 2007).
Catalysts for Organic Synthesis
The compound has been used to support the synthesis of complex organic molecules, including ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. Its use as a catalyst in organic reactions emphasizes its importance in facilitating efficient, environmentally friendly chemical processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Crystal Structure Analysis
The compound has been subject to crystal structure analysis to better understand its molecular geometry and potential as an AHAS inhibitor. Such studies are crucial for the design of new molecules with specific biological activities, demonstrating its application in pharmaceutical chemistry (Shang et al., 2011).
Swelling Properties for DMFC Membranes
Investigations into the swelling properties of proton-conducting membranes, including those derived from sulfonated poly(phenylene sulfone), have highlighted the compound's relevance in enhancing the selectivity and efficiency of direct methanol fuel cells (DMFCs). This research contributes to the development of more effective and durable fuel cell technologies (Saarinen et al., 2007).
Propiedades
IUPAC Name |
ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWGTKEJDZFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
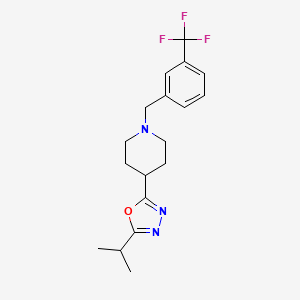

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2678879.png)
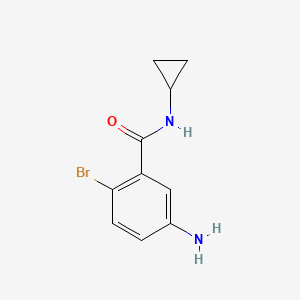
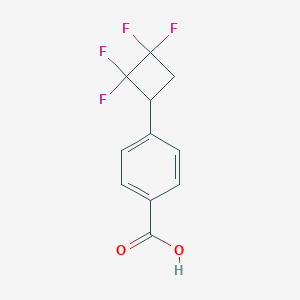
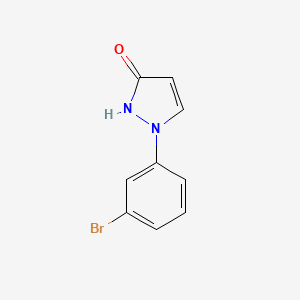
![N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2678887.png)
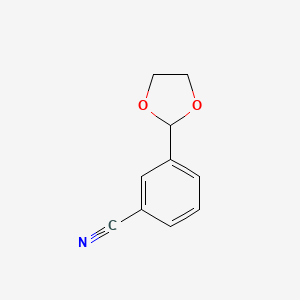
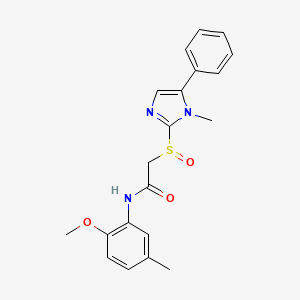
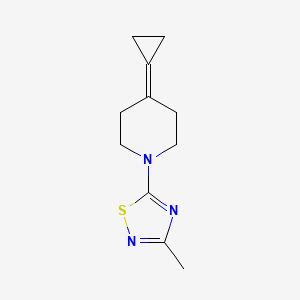
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)
